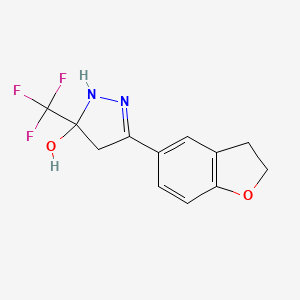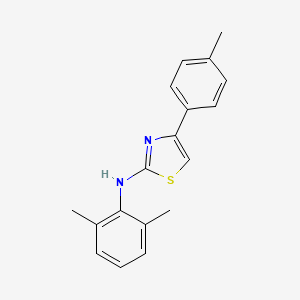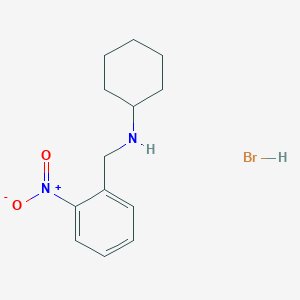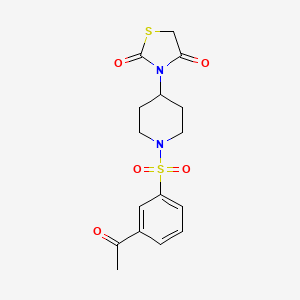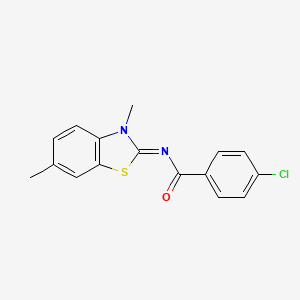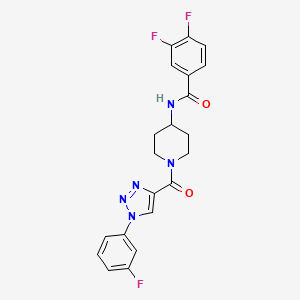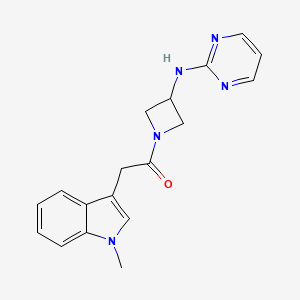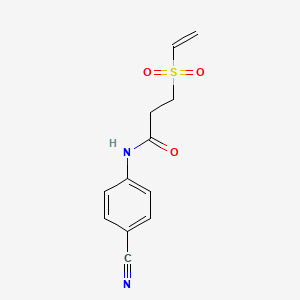
N-(4-Cyanophenyl)-3-ethenylsulfonylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyanophenyl)-3-ethenylsulfonylpropanamide, commonly known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CES is an organic compound that belongs to the family of sulfonamides and is widely used in medicinal chemistry, pharmacology, and other related fields.
作用机制
The mechanism of action of CES is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. CES has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration. CES has also been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. CES has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the extracellular environment.
实验室实验的优点和局限性
CES has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in medicinal chemistry and pharmacology. However, there are also some limitations to its use. CES has low solubility in water, which can make it difficult to use in some experiments. It can also be toxic at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for research on CES. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, further research is needed to investigate the toxicity of CES and its potential side effects. Overall, CES is a promising compound that has the potential to be used in various applications in the future.
合成方法
The synthesis of CES involves the reaction of 4-cyanobenzene sulfonamide with acrolein in the presence of a base. The reaction proceeds through a Michael addition mechanism to form the desired product. The yield of the reaction is around 70%, and the product can be purified by recrystallization.
科学研究应用
CES has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. CES has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CES has been shown to have antiviral activity against Herpes Simplex Virus type 1 and 2.
属性
IUPAC Name |
N-(4-cyanophenyl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-18(16,17)8-7-12(15)14-11-5-3-10(9-13)4-6-11/h2-6H,1,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDHXKLKQPUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

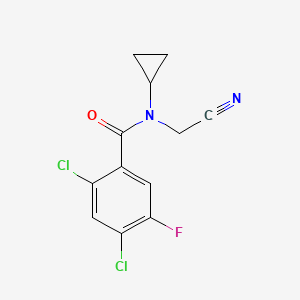
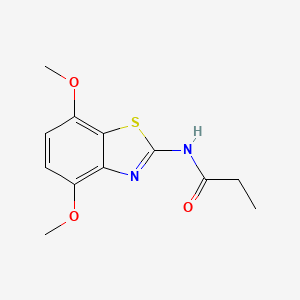
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2528079.png)


